molecular formula C16H17FN2O3S B2755183 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide CAS No. 326907-43-1

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Cat. No.: B2755183
CAS No.: 326907-43-1
M. Wt: 336.38
InChI Key: NIBMUZSDEZLQBT-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17FN2O3S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a central benzene ring substituted with a fluorine atom and a morpholinophenylsulfonamide group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (336.38 g/mol), molecular formula (C16H17FN2O3S), and its physical state at room temperature . Further properties such as melting point, boiling point, and density could not be found in the available resources .

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • Carbonic Anhydrase Inhibitory Effects : A study focused on synthesizing 4-(2-substituted hydrazinyl)benzenesulfonamides, including variants with fluoroacetophenone, and examined their inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds showed potent inhibitory effects, highlighting their potential in therapeutic applications targeting these enzymes (Gul et al., 2016).

Structural Analysis and Applications

  • X-ray Crystallography for Structure Elucidation : A derivative, "methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate," underwent structural analysis through X-ray crystallography, revealing its potential as a hepatitis B virus inhibitor. This demonstrates the versatility of fluorine-substituted sulfonamides in drug development (Ivachtchenko et al., 2019).

Biological Activity and Drug Potential

  • Anticancer and Enzyme Inhibition : Research into pyrazoline and sulfonamide derivatives has shown these compounds to exhibit significant inhibitory activity against enzymes like carbonic anhydrase I and II, acetylcholinesterase, and butyrylcholinesterase. This suggests their potential use in treating diseases like Alzheimer's and cancer (Yamali et al., 2020).

Antimicrobial and Antifungal Activities

  • Microbial Activity Screening : Fluorinated morpholine containing benzamide derivatives were synthesized and exhibited notable antifungal and antibacterial activities, demonstrating the broad-spectrum potential of fluorine-containing sulfonamides in antimicrobial therapies (Patharia et al., 2020).

Properties

IUPAC Name

4-fluoro-N-(4-morpholin-4-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c17-13-1-7-16(8-2-13)23(20,21)18-14-3-5-15(6-4-14)19-9-11-22-12-10-19/h1-8,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBMUZSDEZLQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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